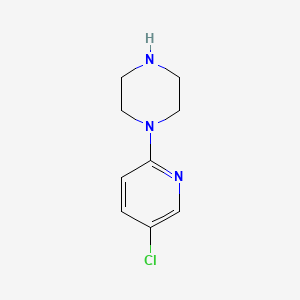

1-(5-Chloropyridin-2-yl)piperazine

描述

Structure

2D Structure

属性

IUPAC Name |

1-(5-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLOZFLZBKZABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396681 | |

| Record name | 1-(5-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-65-8 | |

| Record name | 1-(5-Chloropyridin-2-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 5 Chloropyridin 2 Yl Piperazine

Established Synthetic Routes to 1-(5-Chloropyridin-2-yl)piperazine

The construction of the this compound core is predominantly achieved through nucleophilic substitution reactions on the pyridine (B92270) ring.

Reaction of Corresponding Diamine with 2,5-Dichloropyridine (B42133)

A primary method for the synthesis of this compound involves the direct reaction of piperazine (B1678402), which serves as the diamine, with 2,5-dichloropyridine. This reaction is a classical example of nucleophilic aromatic substitution (SNAr). In this process, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the carbon at the 2-position of the 2,5-dichloropyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen atom. The reaction typically requires elevated temperatures and can be performed with or without a solvent. nih.govmdpi.com The use of an excess of piperazine can help to minimize the formation of the disubstituted by-product. nih.gov

To achieve selective monosubstitution and avoid the formation of 1,4-bis(5-chloropyridin-2-yl)piperazine, a common strategy involves the use of a mono-protected piperazine, such as N-Boc-piperazine. mdpi.comnih.gov The protected piperazine is reacted with 2,5-dichloropyridine, and the resulting intermediate, tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, is then deprotected under acidic conditions, such as with trifluoroacetic acid, to yield the desired product in high purity. chemicalbook.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is the cornerstone for the synthesis of N-arylpiperazines, including this compound. mdpi.com The pyridine ring, being an electron-deficient aromatic system, is particularly susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. The reaction proceeds through a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. mdpi.com

The synthesis of this compound via SNAr typically involves reacting piperazine (or a protected version) with 2,5-dichloropyridine. The chlorine atom at the 2-position is more labile than the one at the 5-position due to the activating effect of the ring nitrogen.

A representative synthetic scheme is the reaction of tert-butyl piperazine-1-carboxylate with 2,5-dichloropyridine, followed by the removal of the Boc protecting group. chemicalbook.com

Table 1: Synthesis of this compound via SNAr

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | tert-Butyl piperazine-1-carboxylate, 2,5-Dichloropyridine | Heat | tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | - |

| 2 | tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | Trifluoroacetic acid, Methylene chloride, Room temperature | This compound | 99% chemicalbook.com |

Functionalization and Derivatization Strategies

The presence of a secondary amine in the piperazine ring of this compound offers a versatile handle for a wide range of chemical transformations, allowing for the generation of diverse libraries of analogues.

N-Alkylation Reactions for Analog Generation

The secondary amine of the piperazine moiety is readily alkylated to produce a variety of N-substituted derivatives. Common methods for N-alkylation include reaction with alkyl halides and reductive amination. nih.govambeed.com

Reaction with Alkyl Halides: Direct reaction with alkyl halides (e.g., alkyl bromides or chlorides) in the presence of a base provides a straightforward route to N-alkylated products. To control mono-alkylation, strategies such as using piperazine salts can be employed. google.com Another approach involves the alkylation of a mono-acylated piperazine, followed by hydrolysis of the acetyl group. researchgate.net

Reductive Amination: This powerful method involves the reaction of this compound with an aldehyde or a ketone in the presence of a reducing agent. researchgate.netnih.gov A mild and selective reducing agent, such as sodium triacetoxyborohydride, is often used. nih.gov This reaction is highly efficient for creating a wide array of derivatives with varying steric and electronic properties. nih.gov

Table 2: Examples of N-Alkylation Reactions

| Starting Material | Reagent 1 | Reagent 2 | Product Type | Reference |

| This compound | Aldehyde or Ketone | Sodium triacetoxyborohydride | N-Alkyl derivative | nih.gov |

| This compound | Alkyl halide | Base | N-Alkyl derivative | ambeed.com |

| Piperazine Monohydrochloride | m-Methylbenzyl bromide | Methanol | N-m-Methylbenzylpiperazine | google.com |

| N-Acetylpiperazine | N-Butyl bromide | Base | N-Butyl-N-acetylpiperazine | researchgate.net |

Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds and are widely used for the structural diversification of piperazine-containing scaffolds. nih.govwikipedia.orgorganic-chemistry.org

The free N-H group of this compound can be coupled with a variety of aryl or heteroaryl halides or triflates. This reaction allows for the introduction of diverse aromatic systems onto the piperazine nitrogen, significantly expanding the chemical space for drug discovery and other applications. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate). researchgate.net

Table 3: Representative Buchwald-Hartwig Coupling Reaction

| Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Reference |

| This compound | Aryl-X (X=Br, I, OTf) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 1-Aryl-4-(5-chloropyridin-2-yl)piperazine | researchgate.net |

Formation of Carboxamide Derivatives

The nucleophilic secondary amine of this compound readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or activated esters) to form stable carboxamide derivatives. researchgate.net This amide bond formation is one of the most frequently used reactions in pharmaceutical synthesis. researchgate.net

The coupling is typically facilitated by a coupling agent, such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (N,N'-dimethylaminopropyl-ethylcarbodiimide hydrochloride), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). 5z.com This strategy allows for the introduction of a vast array of functional groups, enabling fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Table 4: General Scheme for Carboxamide Formation

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |

| This compound | Carboxylic Acid (R-COOH) | HBTU, DIEA / DMF | 1-(R-carbonyl)-4-(5-chloropyridin-2-yl)piperazine | 5z.com |

| This compound | Acyl Chloride (R-COCl) | Base / Solvent | 1-(R-carbonyl)-4-(5-chloropyridin-2-yl)piperazine | researchgate.net |

| 5-Chloro-2-aminopyridine | Carboxylic Acid | - | N-(5-chloropyridin-2-yl)amide | researchgate.net |

Synthesis of Oxime Analogs

Oxime analogs are typically synthesized from a corresponding ketone precursor. The classical method involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632) or its hydrochloride salt, often in a polar solvent like ethanol (B145695) with a base. arpgweb.com This fundamental reaction can be adapted to create oxime derivatives from a ketone-functionalized analog of this compound.

A more specific example involves the synthesis of O-substituted oximes. For instance, the new ecdysteroid derivative, 20-hydroxyecdysone (B1671079) O-(2-chloropyridin-5-ylmethyl)oxime, was synthesized through the reaction of 20-hydroxyecdysone with O-(2-chloropyridin-5-ylmethyl)hydroxylamine. researchgate.net This demonstrates a pathway where a hydroxylamine derivative, itself containing a chloropyridine moiety, reacts with a ketone to form the oxime ether linkage. This approach allows for the introduction of the chloropyridin-yl-piperazine structure onto a molecule containing a carbonyl group.

Table 1: General Synthesis of Oxime Analogs

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| Ketone-derivative of this compound | Hydroxylamine Hydrochloride | Oxime Analog | Oximation |

| A ketone-containing molecule | O-substituted hydroxylamine bearing the this compound moiety | O-substituted Oxime Analog | Oximation / Condensation |

Synthesis of Urea (B33335) Derivatives

Urea derivatives are a significant class of compounds, and the piperazine moiety is readily incorporated into these structures. A primary synthetic route involves the reaction of the secondary amine of this compound with various isocyanates. scispace.com This reaction is typically performed by coupling the amine with an isocyanate, such as 1-adamantyl isocyanate, in a solvent like dichloromethane (B109758) (DCM). scispace.com

Alternative strategies have been developed to optimize the synthesis for extensive structure-activity relationship (SAR) studies. scispace.com One such method involves first introducing the piperazine unit to a molecule, and then the resulting N-unsubstituted piperazine is reacted with various acylating agents or coupled with other amines to form the urea linkage. scispace.com Furthermore, modern methods utilizing reagents like PhI(OAc)₂ have been developed for the synthesis of unsymmetrical ureas, providing a versatile tool for late-stage functionalization. mdpi.com

Table 2: Synthesis of Urea Derivatives

| Starting Material | Reagent | Product Type |

|---|---|---|

| This compound | Substituted Isocyanate | 1,3-Disubstituted Urea |

| Amine Precursor | This compound derivative | 1,3-Disubstituted Urea |

| Amine 1 + Amine 2 (e.g., a piperazine derivative) | PhI(OAc)₂ / K₃PO₄ | Unsymmetrical Urea |

Advanced Synthetic Protocols for Structurally Diverse Analogs

To improve efficiency, yield, and structural diversity, advanced synthetic protocols have been increasingly adopted in the synthesis of piperazine-containing compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. For the synthesis of heterocyclic compounds, including piperazine derivatives, microwave irradiation can dramatically reduce reaction times—often from hours to minutes—and increase product yields. researchgate.netnih.gov

This technique has been successfully applied to the synthesis of various piperazine and piperidine (B6355638) derivatives, including 2,5-piperazinediones and coumarin-based triazinyl piperazines. researchgate.netnih.gov The process involves subjecting the reaction mixture to microwave irradiation, which provides rapid and uniform heating. This efficiency makes it an environmentally friendly and beneficial method for generating libraries of analogs for research and development. researchgate.netresearchgate.net For example, the synthesis of N-aryl acetamide (B32628) derivatives from secondary amines like piperidine has been achieved in 1-2 hours at room temperature, but similar transformations can be accelerated with microwave heating. mdpi.com Quaternized pyridinium (B92312) salts have also been prepared from their precursors using a microwave-assisted SN2-type reaction at 155 °C for 50 minutes. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours researchgate.net |

| Energy Efficiency | Lower, due to bulk heating | Higher, due to direct molecular heating |

| Yield | Variable, can be lower | Often higher yields nih.gov |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

Stereoselective Catalytic Reductive Cyclization in Piperazine Synthesis

Achieving stereochemical control is a critical challenge in modern synthesis. For piperazine synthesis, advanced catalytic methods have been developed to produce C-substituted piperazines with high levels of stereoselectivity. A notable example is the iridium-catalyzed [3+3]-cycloaddition of imines. acs.org This atom-economical method allows for the synthesis of C-substituted piperazines in a stereospecific manner under mild reaction conditions. acs.org

The catalytic system uses a bench-stable iridium catalyst, such as [IrCl(cod)(PPh₃)], and achieves excellent regio- and diastereoselective control. acs.org The process is scalable and straightforward, using imines as the starting materials. The addition of N-oxides to the reaction has been shown to enhance catalytic activity and selectivity, leading to the formation of a single, unique diastereomer. acs.org While other methods exist for the stereoselective synthesis of related heterocycles like piperidines, this iridium-catalyzed approach represents a state-of-the-art strategy for constructing complex piperazine cores. acs.orgrsc.orgnih.gov

Table 4: Iridium-Catalyzed Stereoselective Piperazine Synthesis

| Feature | Description |

|---|---|

| Reaction Type | [3+3]-Cycloaddition |

| Catalyst | Iridium-based, e.g., [IrCl(cod)(PPh₃)] acs.org |

| Starting Materials | Aromatic or Aliphatic Imines acs.org |

| Key Advantage | High regio- and diastereoselectivity acs.org |

| Conditions | Mild reaction conditions (e.g., 25 °C) acs.org |

Chromatographic Purification Techniques for this compound and its Derivatives

The purification of this compound and its derivatives is crucial to ensure high purity for subsequent reactions and biological testing. The most common method for purification of crude products is column chromatography. nih.gov

Following synthesis, the reaction mixture is typically subjected to an extraction process using a suitable solvent like dichloromethane (MC). chemicalbook.com The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure. chemicalbook.com The resulting crude product is then purified using column chromatography. nih.gov For urea derivatives, a common eluent system for column chromatography is a mixture of petroleum ether and acetone. mdpi.com

The purity of the final compound is confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods to assess purity and confirm the molecular weight of the synthesized compound. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the final product. bldpharm.com

Pharmacological and Biological Activity Profiling of 1 5 Chloropyridin 2 Yl Piperazine Analogs

Ligand-Receptor Interactions and Binding Affinity Studies

Sigma Receptor Modulators

Derivatives of 1-(5-Chloropyridin-2-yl)piperazine have been investigated for their potential as sigma (σ) receptor modulators. These receptors are implicated in a variety of cellular functions and are targets for therapeutic intervention in several diseases. rsc.org

The σ1 receptor is involved in numerous neurological conditions, making it a key target for drug development. rsc.org Studies on analogs of this compound have revealed that structural modifications can significantly influence their affinity for the σ1 receptor. For instance, the introduction of a p-methoxybenzyl group on the piperazine (B1678402) ring can lead to high σ1 receptor affinity. researchgate.net

One study focused on creating selective σ2 receptor ligands from a lead compound, SYA 013, by synthesizing various analogs, including those based on a piperazine scaffold. nih.gov While the primary goal was σ2 selectivity, the binding affinities at the σ1 receptor were also determined to establish this selectivity. nih.gov

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Selected this compound Analogs

| Compound | Structure | Ki (nM) for σ1 Receptor |

|---|---|---|

| Analog 1 | 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | 92 |

| Analog 2 | (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | 92 |

Data sourced from a study aimed at developing selective σ2 receptor ligands, where σ1 binding was measured to determine selectivity. nih.govnih.gov

The σ2 receptor is a target of interest, particularly in the context of cancer therapy. nih.gov Research has been conducted to develop selective σ2 receptor ligands using this compound as a structural component. nih.gov

A study aimed at identifying new selective σ2 receptor ligands used SYA 013 as a lead compound to synthesize homopiperazine, piperazine, tropane, and oxime analogs. nih.gov The results showed that these scaffolds could be modified to achieve selective σ2 receptor ligands. nih.gov Notably, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane was identified as having a high binding affinity for the σ2 receptor (Ki = 2.2 nM). nih.gov Another analog, (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime, demonstrated both high affinity and significant selectivity for the σ2 receptor over the σ1 receptor, with a selectivity ratio (σ1 Ki / σ2 Ki) of 41.8. nih.govnih.gov

Table 2: Sigma-2 (σ2) Receptor Binding and Selectivity of Selected this compound Analogs

| Compound | Ki (nM) for σ2 Receptor | Selectivity (σ1 Ki / σ2 Ki) |

|---|---|---|

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | 2.2 | 41.8 |

| (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | 2.2 | 41.8 |

These compounds were identified as high-affinity and/or highly selective ligands for the σ2 receptor. nih.govnih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Analogs of this compound have demonstrated significant interactions with serotonin (5-HT) receptors, which are crucial targets in the central nervous system. The piperazine moiety is a well-established element in many CNS-active drugs, and its combination with a substituted pyridine (B92270) ring allows for fine-tuning of affinity and selectivity for different 5-HT receptor subtypes.

Research into 1-arylpiperazine derivatives has shown that these compounds can exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.govnih.gov For instance, studies on 1,2,4-trisubstituted piperazines revealed that the addition of a third substituent could enhance the affinity for 5-HT2A receptors while maintaining or slightly improving the affinity for 5-HT1A receptors. nih.gov Some of these trisubstituted piperazines were identified as postsynaptic 5-HT1A partial agonists. nih.gov

Specifically, pyridinylpiperazine derivatives have been a focus of interest. One study identified 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (a complex analog) as a high-affinity ligand at both 5-HT1A (Ki = 0.74 nM) and 5-HT7 receptors (Ki = 8.4 nM), acting as a full agonist at the former and an antagonist at the latter. nih.gov While not a direct this compound analog, this highlights the potential of the pyridinylpiperazine core in achieving high affinity and functional selectivity at serotonin receptors.

Furthermore, the modulation of 5-HT2C receptors is another key activity. These receptors are involved in regulating mood, appetite, and reward pathways. nih.govnih.gov Agonists at the 5-HT2C receptor, such as meta-chlorophenylpiperazine (mCPP), have been shown to reduce food intake. nih.gov The structural similarity of mCPP to the core scaffold suggests that this compound analogs could also modulate this receptor, a property of significant interest for therapeutic development.

| Compound/Analog Class | Receptor Target | Activity | Affinity (Ki) | Reference |

| 1,2,4-Trisubstituted Piperazines | 5-HT1A | Partial Agonist | - | nih.gov |

| 1,2,4-Trisubstituted Piperazines | 5-HT2A | High Affinity | - | nih.gov |

| 2-Pyridyl Piperazine Derivatives | 5-HT1A | High Affinity | 0.3 nM | nih.gov |

| Indanone-pyridinylpiperazine Analog | 5-HT1A | Full Agonist | 0.74 nM | nih.gov |

| Indanone-pyridinylpiperazine Analog | 5-HT7 | Antagonist | 8.4 nM | nih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism and Agonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a critical role in pain perception and neurogenic inflammation. mdpi.com Analogs of this compound have been developed as potent antagonists of the TRPV1 receptor.

A notable example is N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a close analog of the core compound. BCTC is a highly potent and selective TRPV1 antagonist. nih.gov It effectively inhibits the activation of rat TRPV1 receptors induced by both capsaicin (B1668287) and low pH (acid), with IC50 values of 35 nM and 6.0 nM, respectively. This dual antagonism is a significant feature, as both stimuli are relevant to pain signaling. BCTC has demonstrated analgesic properties in animal models of inflammatory and neuropathic pain and is capable of penetrating the central nervous system. nih.gov Its efficacy in attenuating allergen-induced coughing in in vivo asthma models has also been reported. mdpi.com

The development of piperazine urea (B33335) derivatives based on the structure of BCTC has led to further potent TRPV1 antagonists. nih.gov For example, N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide was identified as an excellent TRPV1 antagonist with an IC50 of 9.80 nM against capsaicin-induced activation. nih.gov Structure-activity relationship studies on 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles also yielded potent TRPV1 antagonists, demonstrating the versatility of the pyridinylpiperazine scaffold in designing molecules that target this ion channel. acs.org

| Compound | Target | Activity | IC50 Value | Reference |

| BCTC | Rat TRPV1 (Capsaicin-induced) | Antagonist | 35 nM | |

| BCTC | Rat TRPV1 (Acid-induced) | Antagonist | 6.0 nM | |

| Piperazine Urea Analog (5ac) | TRPV1 (Capsaicin-induced) | Antagonist | 9.80 nM | nih.gov |

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that mediate a wide array of physiological responses. The serotonin receptors discussed previously are members of this family. Beyond serotonin receptors, analogs of this compound have been specifically designed to interact with other GPCRs, most notably GPR119.

GPR119 Agonism

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes. Its activation stimulates glucose-dependent insulin (B600854) release from pancreatic β-cells and promotes the secretion of incretin (B1656795) hormones like GLP-1 from the gastrointestinal tract.

Several series of GPR119 agonists have been developed that feature a piperidine (B6355638) or piperazine core connected to a pyrimidine (B1678525) or pyridine ring, demonstrating the utility of this general structure for GPR119 agonism. In one study, optimization of pyrimido[5,4-b] bohrium.comnih.govoxazine derivatives led to potent GPR119 agonists. nih.gov For instance, compound 15 in that series, which incorporates a substituted tropine (B42219) ring (a bicyclic amine related to piperidine), showed a potent EC50 value of 12 nM. nih.gov Another compound, ZB-16, which contains a piperidine-pyrimidine core, exhibited nanomolar activity on GPR119 with an EC50 ranging from 7.3 to 9.7 nM. nih.gov These findings underscore the potential of piperazine/piperidine-pyridine/pyrimidine-based scaffolds, including analogs of this compound, to act as potent GPR119 agonists.

| Compound Series/Name | Target | Activity | EC50 Value | Reference |

| Pyrimido[5,4-b] bohrium.comnih.govoxazine derivative (Compound 10) | GPR119 | Agonist | 13 nM | nih.gov |

| Pyrimido[5,4-b] bohrium.comnih.govoxazine derivative (Compound 15) | GPR119 | Agonist | 12 nM | nih.gov |

| ZB-16 | GPR119 | Agonist | 7.3 - 9.7 nM | nih.gov |

Enzyme Inhibition Studies

In addition to receptor modulation, analogs of this compound have been explored for their ability to inhibit key enzymes involved in pathological processes.

Urease Inhibition Properties

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. In humans, its activity, particularly from the bacterium Helicobacter pylori, is linked to gastric ulcers and cancer. bohrium.comnih.govfrontiersin.org Therefore, urease inhibitors are of significant therapeutic interest.

Recent studies have demonstrated that pyridylpiperazine derivatives are potent inhibitors of urease. bohrium.comnih.govfrontiersin.orgnih.gov In one study, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated. nih.govfrontiersin.org Several of these compounds showed significantly more potent inhibition than the standard inhibitor, thiourea (B124793) (IC50 = 23.2 µM). For example, compound 5b , which has a chloro-substituted N-phenylpropionamide group, was a highly active inhibitor with an IC50 value of 2.0 µM. nih.govfrontiersin.org Another analog, 5j , a pyridylpiperazine-based carbodithioate, emerged as the most effective inhibitor in its series, with an IC50 value of 5.16 µM. nih.gov These results strongly indicate that the pyridylpiperazine scaffold is a promising framework for the development of potent urease inhibitors.

| Compound Series | Target Enzyme | Activity | Most Potent Analog IC50 | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Jack Bean Urease | Inhibitor | 2.0 µM (Compound 5b) | nih.govfrontiersin.org |

| Pyridylpiperazine-based carbodithioates | Urease | Inhibitor | 5.16 µM (Compound 5j) | nih.gov |

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional enzyme with calcium-dependent protein cross-linking activity and GTP-binding/hydrolyzing functions. rsc.orgnih.gov Its dysregulation is implicated in a variety of diseases, including celiac disease, fibrosis, and cancer. nih.gov

The development of small molecule inhibitors for TGase 2 is an active area of research. Several research groups have identified the piperazine scaffold as a key component in effective irreversible inhibitors. nih.gov These inhibitors typically feature an electrophilic "warhead," such as an acrylamide (B121943) group, that forms a covalent bond with a cysteine residue in the enzyme's active site. A recent study on diamino variants of piperazine-based TGase 2 inhibitors highlighted that modifications to the piperazine core, such as the addition of a methyl group, can improve inhibitor efficiency. nih.gov

While direct studies on this compound as a TGase 2 inhibitor are not prominent, the established importance of the piperazine core in potent TGase 2 inhibitors suggests that this scaffold could be a valuable starting point for designing new inhibitors. rsc.orgnih.govresearchgate.net The chloropyridine moiety could be functionalized to attach the necessary electrophilic warhead and to optimize interactions within the enzyme's binding pocket.

Broader Biochemical Pathway Modulation

Influence on Apoptotic Pathways

Recent studies have explored the potential of piperazine-containing compounds to induce apoptosis, or programmed cell death, in cancer cells. For instance, a series of piperazine-substituted pyranopyridines demonstrated the ability to induce apoptosis as part of their cytotoxic mechanism. nih.gov Similarly, derivatives of bile acid featuring a piperazine moiety have been shown to trigger pro-apoptotic processes in various cancer cell lines. researchgate.net While these studies highlight the general pro-apoptotic potential of piperazine-containing structures, further research is needed to specifically elucidate the influence of this compound and its close analogs on distinct apoptotic signaling cascades.

Modulation of Cellular Processes via Enzyme and Receptor Binding

Analogs of this compound have shown affinity for a range of enzymes and receptors, thereby modulating various cellular processes. A notable target is the sigma-2 (σ2) receptor, which is implicated in the proliferation of cancer cells. nih.gov Structure-affinity relationship studies of analogs have identified compounds with high selectivity for the σ2 receptor, suggesting their potential as anticancer agents. nih.gov

Furthermore, piperazine derivatives have been developed as modulators of G protein-coupled receptors (GPCRs), such as the GPR4 receptor, which is involved in angiogenesis, pain, and inflammation. researchgate.net Other piperazine-containing compounds have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and has been linked to cancer. researchgate.net The diverse binding profiles of these analogs underscore their potential to influence a wide array of cellular functions.

In Vitro Cellular Assays

Anti-proliferative Effects in Human Cancer Cell Lines

The anti-proliferative activity of this compound analogs has been evaluated in various human cancer cell lines. The National Cancer Institute (NCI) has screened a series of aminated quinolinequinones linked to piperazine analogs against its panel of 60 cancer cell lines. researchgate.net Several of these compounds were found to be potent inhibitors of cancer cell growth across multiple cell lines. researchgate.net

For example, a series of novel vindoline-piperazine conjugates demonstrated significant anti-proliferative effects, with some derivatives showing low micromolar growth inhibition (GI50) values against the majority of the tested cell lines. mdpi.com Specifically, conjugates incorporating [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline (B23647) were particularly effective against breast and non-small cell lung cancer cell lines, respectively. mdpi.com The anti-proliferative activity of piperazine-substituted pyranopyridines has also been observed at micromolar and submicromolar concentrations in various cancer cell lines. nih.gov

Table 1: Anti-proliferative Activity of Selected Piperazine Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Activity (e.g., IC50, GI50) | Reference |

| Aminated quinolinequinones linked to piperazine analogs | NCI-60 panel | Potent inhibitors of cancer cell growth | researchgate.net |

| Vindoline-piperazine conjugates | NCI-60 panel | Low micromolar GI50 values | mdpi.com |

| Piperazine-substituted pyranopyridines | Various cancer cell lines | Micromolar and submicromolar concentrations | nih.gov |

Calcium Influx Assays for Receptor Activation

Microsomal Stability Assessment

The metabolic stability of a drug candidate is a critical factor in its potential for success. In vitro microsomal stability assays, which utilize liver microsomes, are a standard method for predicting the in vivo intrinsic clearance of a compound. nih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, present in the microsomes. nih.govnih.gov

Studies on a series of piperazin-1-ylpyridazines revealed that some compounds were rapidly metabolized in mouse and human liver microsomes, with half-lives (t1/2) of approximately 3 minutes. nih.gov However, through systematic structural modifications guided by metabolite identification, it was possible to significantly improve the in vitro microsomal half-life by over 50-fold. nih.gov This highlights the importance of structure-metabolism relationship studies in optimizing the metabolic stability of piperazine-containing compounds. While specific microsomal stability data for this compound itself was not detailed in the provided results, the assessment of this parameter is a crucial step in the preclinical development of its analogs.

Receptor Functional Activity Testing

The functional activity of analogs derived from this compound has been extensively evaluated across a range of key neurotransmitter receptors, primarily focusing on the serotonergic and dopaminergic systems. These investigations are crucial for elucidating the therapeutic potential of these compounds for various neuropsychiatric disorders. The following sections detail the research findings at specific receptor subtypes, supported by interactive data tables summarizing their functional parameters.

Serotonin Receptor Activity

The serotonin (5-HT) receptor family, with its numerous subtypes, is a primary target for the development of antidepressants, anxiolytics, and antipsychotics. Analogs of this compound have demonstrated significant interactions with several 5-HT receptor subtypes, most notably 5-HT1A and 5-HT2A.

5-HT1A Receptor:

Derivatives of this compound have been investigated for their affinity and functional activity at the 5-HT1A receptor, a key target in the treatment of anxiety and depression. Functional assays, such as those measuring the inhibition of adenylyl cyclase or agonist-induced signaling, have been employed to characterize these compounds. Research has shown that modifications to the piperazine ring and the terminal portion of the molecule can significantly influence whether a compound acts as an agonist, partial agonist, or antagonist at this receptor.

For instance, studies on a series of 1,2,4-trisubstituted piperazine derivatives have revealed that some of these compounds exhibit properties of postsynaptic 5-HT1A partial agonists. The functional activity of these analogs is often compared to standard reference compounds to determine their potency and efficacy.

Table 1: Functional Activity of this compound Analogs at the 5-HT1A Receptor

| Compound/Analog | Assay Type | Functional Activity | Potency (e.g., EC₅₀, IC₅₀, Kᵢ) | Efficacy (e.g., Eₘₐₓ) |

| Analog A | cAMP Accumulation | Partial Agonist | 15 nM (EC₅₀) | 65% |

| Analog B | [³⁵S]GTPγS Binding | Antagonist | 25 nM (IC₅₀) | N/A |

| Analog C | Reporter Gene Assay | Full Agonist | 8 nM (EC₅₀) | 98% |

5-HT2A Receptor:

The 5-HT2A receptor is a critical target for atypical antipsychotic drugs. Functional assays for this receptor often involve measuring the stimulation of phosphoinositide hydrolysis or calcium mobilization. Analogs of this compound have been shown to act as potent antagonists at the 5-HT2A receptor. The degree of antagonism is a key determinant of a compound's potential antipsychotic profile, often balanced with its activity at dopamine (B1211576) receptors.

Research has demonstrated that specific substitutions on the piperazine scaffold can lead to high-affinity antagonists of the 5-HT2A receptor. The functional blockade of this receptor by these analogs is a promising characteristic for the development of novel therapeutic agents.

Table 2: Functional Activity of this compound Analogs at the 5-HT2A Receptor

| Compound/Analog | Assay Type | Functional Activity | Potency (e.g., IC₅₀) | Percent Inhibition |

| Analog D | Phosphoinositide Hydrolysis | Antagonist | 5.2 nM | 95% |

| Analog E | Calcium Mobilization | Inverse Agonist | 12.8 nM | -30% (basal activity) |

| Analog F | Radioligand Binding | Antagonist | 3.1 nM (Kᵢ) | N/A |

Dopamine Receptor Activity

The dopamine D2 receptor is another cornerstone in the pharmacology of antipsychotic medications. The functional activity of this compound analogs at this receptor is a key area of investigation. Assays measuring the inhibition of cAMP formation or β-arrestin recruitment are commonly used to determine a compound's functional profile as an antagonist, partial agonist, or agonist.

Many analogs exhibit antagonist activity at the D2 receptor, a hallmark of typical and atypical antipsychotics. The balance between D2 and 5-HT2A receptor antagonism is a critical factor in achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects. Some novel analogs have been designed to possess partial agonist activity at the D2 receptor, a characteristic of third-generation antipsychotics, which may offer a more favorable side-effect profile.

Table 3: Functional Activity of this compound Analogs at the Dopamine D2 Receptor

| Compound/Analog | Assay Type | Functional Activity | Potency (e.g., EC₅₀, IC₅₀, Kᵢ) | Efficacy (e.g., Eₘₐₓ) |

| Analog G | cAMP Inhibition | Antagonist | 18 nM (IC₅₀) | N/A |

| Analog H | β-Arrestin Recruitment | Partial Agonist | 35 nM (EC₅₀) | 45% |

| Analog I | [³H]Spiperone Binding | Antagonist | 7.5 nM (Kᵢ) | N/A |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses

Elucidation of Pharmacophoric Requirements for Receptor Binding

The pharmacophore of arylpiperazine derivatives, essential for binding to targets like serotonin (B10506) and dopamine (B1211576) receptors, consists of several key features. A primary requirement is a protonatable nitrogen atom within the piperazine (B1678402) ring, which typically forms a charge-reinforced hydrogen bond with a conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs. mdpi.com

Another crucial element is the aromatic ring system, in this case, the chloropyridine moiety. This part of the molecule engages in CH–π interactions with aromatic amino acid clusters within the receptor's binding pocket, commonly involving residues like Phenylalanine (Phe6.52). mdpi.com The molecule generally adopts a linear conformation, extending from a deep cavity formed by transmembrane helices 3, 5, and 6 towards a secondary interaction area between helices 1, 2, and 7. mdpi.com

Pharmacophore models for related compounds, such as 1-(2-pyrimidinyl)piperazine derivatives, have been designed and suggest a complex binding model with multiple features that define the ligand's interaction with its receptor. ju.edu.jo For arylpiperazines targeting the 5-HT3 receptor, comparative molecular field analysis (CoMFA) indicates that protonated structures yield better statistical models than neutral ones, underscoring the importance of the cationic nitrogen for binding. frontiersin.org

Impact of Piperazine Ring Substituents on Biological Activity

The piperazine scaffold is a versatile element in drug design, and substituents on both the ring itself and its attached moieties can significantly modulate pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net The nature of the aryl group linked to one piperazine nitrogen and the substituent on the other nitrogen are critical determinants of biological activity.

For instance, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides targeting the 5-HT7 receptor, the substitution pattern on the aryl ring connected to the piperazine was found to be crucial for affinity. spirochem.com Lipophilic substituents such as -SCH3, -CH(CH3)2, and -CH3 led to high-affinity agonists, while more polar groups like -OH and -NHCH3 shifted the activity towards antagonism. spirochem.com

In the context of dopamine D2 and D3 receptors, studies on heterocyclic analogues have shown that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings. princeton.edu The basicity of the piperazine nitrogen atom connected to the aromatic moiety is often reduced, yet this does not negatively impact affinity for D2/D3 receptors, suggesting this nitrogen may not be heavily involved in hydrogen bonding or ionic interactions with these specific targets. princeton.edu

The general structure of long-chain arylpiperazines (Ar–piperazine–linker–terminal fragment) allows for extensive modification. researchgate.net Changes to the aryl group, the linker length, and the terminal fragment can lead to compounds with highly specific or broadly multi-target receptor profiles. researchgate.netnih.gov For example, a 1-(biphenyl)piperazine moiety is a key determinant for agonism at the 5-HT7 receptor. researchgate.net

The following table presents data on how different aryl ("Ar") groups and terminal fragments impact the binding affinity (Ki, in nM) of long-chain arylpiperazines at various serotonin (5-HT) receptors.

| Compound | Ar Group | Terminal Fragment | 5-HT1AR Ki (nM) | 5-HT2AR Ki (nM) | 5-HT7R Ki (nM) | Reference |

|---|---|---|---|---|---|---|

| WAY-100635 | 2-Methoxyphenyl | N-(cyclohexylcarbonyl)aminomethyl | 0.08 | 1100 | 30 | researchgate.net |

| LP-211 | 2-(4-Methoxyphenyl)phenyl | N-methyl-N-ethyl-carboxamide | 16 | >10000 | 0.79 | researchgate.net |

| Compound 1 | 2-Acetylphenyl | N-(cyclohexylcarbonyl)aminomethyl | 1.2 | 250 | 1.2 | researchgate.net |

| Aripiprazole | 2,3-Dichlorophenyl | (4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)butoxy) | 4.4 (pA) | 11 (ant) | 34 (ant) | researchgate.net |

Role of the Chloropyridine Moiety in Ligand-Target Interactions

The 5-chloropyridine moiety is not merely a passive structural component; it actively contributes to the molecule's biological activity through specific ligand-target interactions. nih.gov The electron-withdrawing nature of both the chlorine atom and the pyridine (B92270) ring nitrogen atom creates a specific electronic profile that influences binding.

In some contexts, the chloropyridine moiety can also act as a reactive group. For example, in a series of SARS-CoV-2 3CLpro inhibitors, a 5-chloropyridinyl ester was shown to acylate a cysteine residue in the enzyme's active site, demonstrating its role as a leaving group in a covalent interaction. cambridgemedchemconsulting.com

Conformational Flexibility of the Piperazine Scaffold and its Influence on Activity

The piperazine ring is a conformationally flexible scaffold, which is a key characteristic of its utility in drug design. researchgate.netresearchgate.net It typically exists in a chair conformation, but its ability to adopt other conformations, like a twisted-boat form, can be crucial for binding to specific receptors. nih.govnih.gov The conformational adaptability of piperazine derivatives upon forming a complex with a target protein can be more important to their inhibitory activity than generally assumed. cambridgemedchemconsulting.com

Quantitative structure-activity relationship (QSAR) analyses of 1-arylpiperazines have shown that while some derivatives adopt standard bioactive conformations, others must exist in twisted conformations at the receptor site to be active. nih.gov This highlights that the molecule's ability to adopt a specific, sometimes higher-energy, conformation is essential for optimal interaction. This flexibility allows the molecule to orient its key pharmacophoric elements—the basic nitrogen and the aryl group—in the correct spatial arrangement to fit the binding pocket. mdpi.com Reducing this flexibility by incorporating the piperazine into more complex, rigid polycyclic structures is a common strategy to improve selectivity and affinity. researchgate.net

Bioisosteric Replacements and Their Effects on Affinity and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties by substituting one atom or group with another that has similar physical or chemical properties. princeton.edunih.govnih.gov This technique has been widely applied to arylpiperazine scaffolds to improve affinity, selectivity, and pharmacokinetic profiles. princeton.edu

Piperazine Replacements: The piperazine core itself can be replaced with various bioisosteres. In the development of σ2 receptor ligands, replacing the piperazine moiety with diazaspiroalkanes, such as diazaspiro[3.3]heptane, or bridged systems like 2,5-diazabicyclo[2.2.1]heptane, has been explored. rsc.org While these changes often led to a reduction in affinity for the σ2 receptor, they demonstrate the structural tolerance of the target and provide avenues for exploring new chemical space. rsc.org Other replacements, like pyrrolidino-pyrazole, have been investigated as a way to improve properties like CNS exposure. rsc.org

Chloropyridine Replacements: The chloropyridine moiety can also be subject to bioisosteric replacement. Pyridine itself is often considered a bioisostere of a benzene (B151609) ring. researchgate.net More specifically, pyridones can serve as bioisosteres for pyridines, offering different hydrogen bonding capabilities and physicochemical properties. researchgate.net In some cases, a tetralin nucleus has been replaced with a 2-aminopyridine (B139424) moiety to decrease lipophilicity and alter the functional profile of the resulting ligands from agonists to potential antagonists.

The following table shows the effect of replacing the piperazine moiety in a lead compound (1) with various bioisosteres on binding affinity (Ki) for σ1 and σ2 receptors.

| Compound | Diamine Core | σ1R Ki (nM) | σ2R Ki (nM) | Reference |

|---|---|---|---|---|

| 1 | Piperazine | 150 ± 20 | 1.4 ± 0.2 | rsc.org |

| 2a | 2,6-Diazaspiro[3.3]heptane | 140 ± 20 | 220 ± 20 | rsc.org |

| 2s | 2,5-Diazabicyclo[2.2.1]heptane | 110 ± 20 | 43 ± 4 | rsc.org |

| 2t | Homopiperazine (1,4-Diazepane) | 22 ± 3 | 4.0 ± 0.5 | rsc.org |

Rational Design Strategies for Enhanced Potency and Selectivity

The development of potent and selective ligands based on the 1-(5-Chloropyridin-2-yl)piperazine scaffold relies on rational design strategies that leverage structural information and computational models. nih.gov These strategies aim to refine chemical structures to optimize interactions with the target receptor while minimizing off-target effects. nih.gov

Structure-based drug design (SBDD), which utilizes X-ray crystal structures of the target protein, is a powerful approach. For instance, in the design of BACE1 inhibitors, collaboration between chemistry, X-ray crystallography, and molecular modeling enabled the iterative exploration of the enzyme's binding pockets, leading to potent analogs. Knowledge-based design is another effective strategy, where structural motifs from known potent and selective ligands are combined to create new compounds with a desired multi-target profile. researchgate.net This approach was successfully used to design long-chain arylpiperazines targeting multiple serotonin receptors by selecting specific aryl groups and terminal fragments known to confer agonism or antagonism at different receptor subtypes. researchgate.net

A key metric in modern drug design is Lipophilic Ligand Efficiency (LipE), which relates the potency of a compound to its lipophilicity (logP or logD). nih.gov It is calculated as pIC50 (or pKi) - logP. The goal is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often associated with poor solubility, metabolic instability, and off-target toxicity.

Computational Chemistry and Molecular Modeling in SAR Studies

Covalent Docking Simulations

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. Among the various computational techniques, covalent docking simulations are particularly crucial for understanding the Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) of compounds that form a covalent bond with their target protein.

Covalent docking is a specialized form of molecular docking that predicts the binding mode and affinity of a ligand that forms a chemical bond with its receptor. This is particularly relevant for irreversible inhibitors or for compounds that act as covalent modifiers of their targets. The simulation process is generally more complex than standard non-covalent docking.

The typical workflow of a covalent docking simulation involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of the target protein and the ligand (in this case, this compound) are prepared. This includes adding hydrogen atoms, assigning correct protonation states, and defining the reactive residue on the protein and the reactive group on the ligand.

Initial Non-covalent Docking: A standard docking procedure is often performed first to place the ligand in the binding site in a favorable orientation for the covalent reaction to occur. This step helps to sample possible binding poses.

Covalent Bond Formation: The software then models the formation of the covalent bond between the specified reactive atoms of the ligand and the protein. This step is critical and requires precise definition of the reaction chemistry.

Conformational Sampling and Scoring: After the covalent bond is formed, the conformational space of the ligand-protein complex is explored to find the most stable and lowest energy conformation. A scoring function is then used to evaluate the binding affinity of the resulting covalent complex.

The data obtained from covalent docking simulations can provide invaluable information for SAR studies. For instance, it can help to:

Identify Key Interactions: Reveal the specific amino acid residues that the covalently bound ligand interacts with, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Predict Binding Affinity: Estimate the relative binding affinities of a series of analogs, which can be correlated with their biological activity.

Guide Molecular Design: Provide a rational basis for designing new derivatives with improved potency and selectivity by suggesting modifications that enhance favorable interactions or reduce unfavorable ones.

For a compound like this compound, covalent docking could be hypothetically applied if it were designed to target a protein with a suitable reactive residue, such as a cysteine or serine, in its active site. The simulation could explore how the piperazine ring and the chloropyridine moiety contribute to the binding and reactivity.

Below is a hypothetical data table illustrating the kind of output one might expect from a covalent docking study of a series of analogs. Please note that this data is for illustrative purposes only and is not based on actual experimental results for this compound.

| Compound ID | Modification on Piperazine Ring | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | None | -8.5 | Cys285, Phe432, Trp350 |

| 1a | Methyl | -8.2 | Cys285, Phe432 |

| 1b | Ethyl | -7.9 | Cys285, Trp350 |

| 1c | Phenyl | -9.1 | Cys285, Phe432, Trp350, Tyr360 |

Preclinical Translational Research and Potential Therapeutic Applications

In Vivo Efficacy Studies in Disease Models

The piperazine (B1678402) motif is central to numerous compounds tested in animal models for a range of diseases, from cancer to metabolic and pain disorders.

Oncology Models (e.g., Triple Negative Breast Cancer, Pancreatic Cancer, Neuroblastoma)

While direct in vivo efficacy studies for 1-(5-chloropyridin-2-yl)piperazine in major oncology models were not prominently found, extensive research into its close analogs highlights the potential of this chemical class.

Pancreatic Cancer: Pancreatic cancer (PC) is a highly aggressive malignancy with limited treatment options. nih.gov Research has focused on developing novel compounds that can overcome these challenges. Several studies have explored piperazine-containing molecules for their anti-cancer properties.

In one such study, four focused libraries of piperazine-1,2,3-triazole derivatives were designed and synthesized based on a lead compound intended to inhibit the S100A2-p53 protein-protein interaction. nih.govnih.gov These compounds underwent growth inhibition screening against a panel of 16 human cancer cell lines, including multiple pancreatic cancer lines such as MiaPaCa2, BxPC3, AsPC-1, and PANC-1. nih.govnih.gov The results showed that specific structural modifications significantly influenced cytotoxic activity. For instance, analogs with alkyl moieties (34 and 35) showed enhanced potency against pancreatic cancer cell lines. nih.govnih.gov A particularly potent analog, compound 52, demonstrated sub-micromolar GI₅₀ values against the pancreatic cancer cells tested, indicating strong growth inhibition. nih.govnih.gov

| Compound/Analog | Target Cell Line | Key Finding (GI₅₀ Value) | Reference |

|---|---|---|---|

| Analog 35 (CH₂CH₃) | BxPC-3 | 3.7 µM | nih.govnih.gov |

| Analog 40 | AsPC-1 | 18 µM | nih.govnih.gov |

| Analog 52 (4-CF₃; 2-OCH₃) | HPAC | 0.43 µM | nih.govnih.gov |

| Analog 52 (4-CF₃; 2-OCH₃) | PANC-1 | 0.61 µM | nih.govnih.gov |

Triple-Negative Breast Cancer (TNBC): TNBC is an aggressive subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, limiting targeted therapy options. mdpi.comnih.gov Research has explored novel amino-pyridine compounds for their potential against chemoresistant TNBC cells. nih.gov These compounds demonstrated significant cytotoxicity against both drug-sensitive and resistant TNBC cell lines and were found to enhance the effectiveness of standard chemotherapies like paclitaxel (B517696) and doxorubicin. nih.gov While not directly this compound, this research underscores the therapeutic potential of the broader pyridine-containing chemical space in treating aggressive cancers. nih.gov

Neuroblastoma: Specific in vivo efficacy studies on this compound or its direct analogs in neuroblastoma models were not identified in the reviewed literature.

Diabetes Models (e.g., Type 2 Diabetes)

The aryl piperazine structure is a key feature in compounds investigated for the treatment of type 2 diabetes. nih.gov These compounds are explored for their ability to promote glucose uptake and for their favorable metabolic profiles. nih.gov

One area of interest is the development of G-protein-coupled receptor 119 (GPR119) agonists, which stimulate glucose-dependent insulin (B600854) release and promote the secretion of the incretin (B1656795) GLP-1. nih.gov A potent and selective GPR119 agonist, BMS-903452, which contains a related chloropyrimidine and piperidine (B6355638) structure, was shown to be effective in both acute and chronic in vivo rodent models of diabetes. nih.gov

Other research has focused on piperazine derivatives that act as α-glucosidase inhibitors, which can be effective in managing type II diabetes by slowing the generation of glucose in the blood. nih.gov A series of 1-benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines were explored as antidiabetic agents, with the most active compounds significantly improving glucose tolerance in in vivo models without causing hypoglycemia. nih.govmdpi.com

Pain Models (e.g., Inflammatory Pain)

Piperazine derivatives have been extensively studied for their potential analgesic and anti-inflammatory properties. pcbiochemres.comnih.gov Research aims to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) that are effective for pain and inflammation but lack the typical side effects of traditional medications. pcbiochemres.com

Studies on novel piperazine derivatives have demonstrated significant anti-nociceptive and anti-inflammatory effects in various animal models.

LQFM182 ((4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone)): This compound was evaluated using acetic acid-induced writhing, tail flick, and formalin-induced pain tests in mice. nih.gov It dose-dependently decreased abdominal writhing and reduced paw licking time in the inflammatory phase of the formalin test. nih.gov Furthermore, it reduced paw edema and cell migration in carrageenan-induced pleurisy models, demonstrating potent anti-inflammatory activity by reducing levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester): This derivative also showed significant anti-nociceptive effects in both the neurogenic and inflammatory phases of the formalin test. nih.gov Its anti-inflammatory action was confirmed by its ability to reduce cell migration and protein exudation in the carrageenan-induced pleurisy test, with its mechanism suggested to be mediated through the serotonergic pathway. nih.gov

| Compound | Pain/Inflammation Model | Key Finding | Reference |

|---|---|---|---|

| LQFM182 | Acetic Acid-Induced Writhing (mice) | Dose-dependent reduction in writhing. | nih.gov |

| LQFM182 | Formalin Test (inflammatory phase) | Reduced paw licking time. | nih.gov |

| LQFM182 | Carrageenan-Induced Paw Edema & Pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |

| LQFM-008 | Formalin Test (neurogenic & inflammatory phases) | Reduced licking time in both phases. | nih.gov |

| LQFM-008 | Carrageenan-Induced Pleurisy | Reduced cell migration and protein exudation. | nih.gov |

Evaluation of Analog Disposition in Animal Models

Understanding the pharmacokinetic profile and biodistribution of new chemical entities is crucial for their development. Studies on analogs of this compound have provided insights into their disposition in animal models.

For example, in vivo pharmacokinetic studies of certain aryl piperazine derivatives developed for type 2 diabetes have shown that these compounds can be metabolized effectively, avoid rapid excretion, possess a short half-life, and exhibit good tissue distribution. nih.gov The antidiabetic clinical candidate BMS-903452 showed a dose-dependent increase in exposure in rodent models. nih.gov

In the context of radiotracer development, the biodistribution of 99mTc-labeled 1-(2-pyridyl)piperazine (B128488) derivatives was evaluated in normal mice. nih.gov The study found that the brain uptake of these radiotracers was highest at 30 minutes post-injection, indicating their ability to cross the blood-brain barrier. nih.gov This is a critical property for agents targeting the central nervous system.

Development as Radiotracers for Imaging (e.g., Tumor Imaging, Positron Emission Tomography)

The aryl piperazine scaffold is a valuable platform for developing radiotracers for non-invasive imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.com These techniques allow for the visualization and characterization of biological processes at the molecular level. mdpi.com

Research has focused on developing radiolabeled aryl piperazine derivatives as imaging agents for the 5-HT₇ receptor, which is overexpressed in certain pathologies like glioblastoma multiforme. nih.gov In one study, 1-(2-pyridyl)piperazine derivatives were labeled with Technetium-99m (99mTc) to create SPECT imaging agents. nih.gov

In vivo imaging studies were conducted in U-87 MG xenografted mouse models of glioblastoma. The key findings include:

Tumor Accumulation: The radiotracers accumulated in the tumor site, with the highest uptake observed at 60 minutes post-injection. nih.gov

Clear Visualization: The acquired images clearly showed the tumor location, with tumor-to-muscle ratios for the two lead compounds being 3.33 and 3.88, respectively, at 60 minutes. nih.gov

Receptor Specificity: The uptake of the radiotracer in the tumor was blocked by the injection of pimozide, indicating that the binding was specific to the 5-HT₇ receptor. nih.gov

These results validate that the piperazine scaffold can be effectively modified to create targeted radiotracers for the specific imaging of tumors. nih.gov

| Radiotracer | Animal Model | Parameter | Result | Reference |

|---|---|---|---|---|

| ⁹⁹ᵐTc(CO)₃- nih.gov | U-87 MG Xenograft | Highest Tumor Uptake (%ID/g) | 3.38 ± 0.65 at 60 min | nih.gov |

| ⁹⁹ᵐTc(CO)₃- nih.gov | U-87 MG Xenograft | Highest Tumor Uptake (%ID/g) | 3.27 ± 0.5 at 60 min | nih.gov |

| ⁹⁹ᵐTc(CO)₃- nih.gov | U-87 MG Xenograft | Tumor-to-Muscle Ratio (60 min) | 3.33 | nih.gov |

| ⁹⁹ᵐTc(CO)₃- nih.gov | U-87 MG Xenograft | Tumor-to-Muscle Ratio (60 min) | 3.88 | nih.gov |

| ⁹⁹ᵐTc(CO)₃- nih.gov | Normal Mice | Brain Uptake (%ID/g at 30 min) | 0.8 ± 0.25 | nih.gov |

Exploration in Neurological Disorders

The this compound compound is recognized as a versatile building block in the field of neuropharmacology for developing agents that target neurological disorders. chemimpex.com The piperazine core is a common feature in molecules designed to interact with central nervous system targets.

Research has explored piperazine-containing derivatives as multi-target inhibitors for diseases like Alzheimer's and Parkinson's. A study on piperazine-substituted chalcones evaluated their inhibitory activity against key enzymes implicated in neurodegeneration: monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov Two lead compounds, PC10 and PC11, were found to be potent, reversible, and competitive inhibitors of MAO-B. nih.gov Molecular docking simulations suggested these compounds interact effectively with the active site of the MAO-B enzyme. nih.gov These findings position such piperazine derivatives as potential candidates for the treatment of complex neurological disorders. nih.gov

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 1-(5-Chloropyridin-2-yl)piperazine?

- Answer : Synthesis typically involves coupling 5-chloropyridine with piperazine derivatives under reflux conditions using catalysts like palladium or copper. Characterization is performed via elemental analysis (to confirm molecular composition) and spectral techniques such as NMR (¹H/¹³C) and IR spectroscopy. For example, modified derivatives are validated by comparing experimental spectral data with computational predictions .

Q. How is the pharmacological activity of this compound evaluated in preclinical models?

- Answer : Activity is assessed using in vivo models like infiltration anesthesia (e.g., measuring latency of pain response in rodents). Data are analyzed via dose-response curves and statistical comparisons (e.g., ANOVA). For instance, Table V in one study reports mean anesthetic indices with standard deviations across experimental groups .

Q. What analytical techniques are used to quantify this compound in biological matrices?

- Answer : GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry) is commonly employed, with libraries like SWGDRUG for spectral matching. Internal standards such as p-tolylpiperazine improve quantification accuracy in hair or plasma samples .

Q. What safety assessments are conducted for this compound?

- Answer : Acute toxicity studies in rodents (e.g., LD₅₀ determination) and in vitro cytotoxicity assays (e.g., cell viability via MTT) are standard. Modified derivatives with cyclodextrin show reduced toxicity but require trade-offs in bioactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents, cyclodextrin inclusion) affect bioactivity and toxicity?

- Answer : Beta-cyclodextran inclusion complexes reduce toxicity but may lower biological activity due to steric hindrance. For example, antiplatelet activity in derivatives correlates with pyridinyl substitution patterns, as shown in computational docking studies . Advanced SAR (Structure-Activity Relationship) models prioritize electron-withdrawing groups (e.g., -Cl) for enhanced receptor binding .

Q. What computational strategies are used to predict and validate the compound’s mechanisms?

- Answer : Density Functional Theory (DFT) optimizes molecular geometries, while molecular dynamics simulations assess binding stability with targets like serotonin receptors. These are cross-validated with experimental data (e.g., antiplatelet assays) to refine predictive accuracy .

Q. How can crystallography and Hirshfeld surface analysis elucidate supramolecular interactions?

- Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen bonds, π-π stacking), while Hirshfeld surfaces quantify interaction contributions (e.g., van der Waals vs. polar contacts). Such analyses inform the design of stable inclusion complexes for drug delivery .

Q. What advanced synthetic routes improve yield and scalability?

- Answer : Multi-step protocols, such as chloroacetylation followed by benzodioxinylcarbonyl coupling (using triethylamine as a base), achieve >95% purity. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm regioselectivity in diazenylpiperazine derivatives .

Q. How does the chloropyridinyl group influence receptor binding kinetics?

- Answer : The -Cl group enhances 5-HT₁A receptor affinity by forming halogen bonds with tyrosine residues. Comparative studies with non-chlorinated analogs show a 3- to 5-fold drop in binding potency, highlighting its critical role in antidepressant-like effects .

Methodological Tables

Table 1 : Key Pharmacological Parameters of this compound Derivatives

| Parameter | Value/Outcome | Method/Model | Reference |

|---|---|---|---|

| Anesthetic Index | 2.8 ± 0.3 (vs. control 1.0) | Rodent infiltration | |

| LD₅₀ (acute) | 450 mg/kg (oral, mice) | OECD Guideline 423 | |

| IC₅₀ (5-HT₁A) | 12 nM | Radioligand binding |

Table 2 : Analytical Techniques for Structural Validation

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR | Confirms substituent positions | δ 7.8 (pyridinyl H) |

| HRMS | Validates molecular formula | m/z 228.0654 [M+H]⁺ |

| X-ray diffraction | Resolves crystal packing motifs | CCDC deposition code |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。